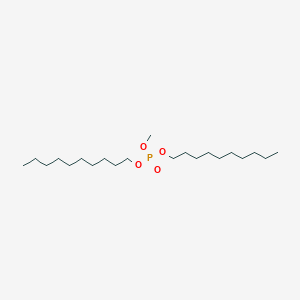
Didecyl methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl methyl phosphate is an organophosphorus compound with the molecular formula C21H45O4P. It is also known as phosphoric acid, didecyl methyl ester. This compound is characterized by its long alkyl chains and a phosphate group, making it a versatile chemical with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didecyl methyl phosphate can be synthesized through the esterification of phosphoric acid with didecyl alcohol and methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, didecyl alcohol, and methanol, are mixed with phosphoric acid in a reactor. The mixture is heated and stirred continuously, with sulfuric acid added as a catalyst. The reaction is monitored until the desired conversion is achieved, and the product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Didecyl methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or other oxidized products.
Substitution: The phosphate group can participate in substitution reactions, where other nucleophiles replace the alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phosphoric acid and didecyl alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Didecyl methyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for its ability to form stable complexes with certain drugs.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of didecyl methyl phosphate is largely dependent on its chemical structure. The phosphate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate biological processes and pathways, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Didecyl dimethyl ammonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Diethyl methyl phosphate: Another organophosphorus compound with shorter alkyl chains.
Comparison: Didecyl methyl phosphate is unique due to its long alkyl chains, which confer distinct amphiphilic properties. This makes it more effective in applications requiring interaction with lipid membranes compared to compounds with shorter alkyl chains. Additionally, its phosphate group provides versatility in chemical reactions, making it a valuable reagent in various synthetic processes.
Properties
CAS No. |
112525-95-8 |
|---|---|
Molecular Formula |
C21H45O4P |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
didecyl methyl phosphate |
InChI |
InChI=1S/C21H45O4P/c1-4-6-8-10-12-14-16-18-20-24-26(22,23-3)25-21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
InChI Key |
BJRSDHFVSGBUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















